1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxybutyl side chain, and a carboxylic acid group
Properties
IUPAC Name |
1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-4-2-1-3-10-6-7(9(13)14)5-8(10)12/h7,11H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZXUJLMGMCYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of acrylic acid with 1,4-butanediol, followed by hydrolysis to yield the desired product . Another method includes the transesterification of methyl acrylate with 1,4-butanediol in the presence of a dialkyltin oxide catalyst .
Industrial Production Methods: Industrial production of this compound often employs fixed-bed tubular reactors for the esterification and hydrolysis reactions. The separation of the product from by-products and unreacted materials is typically achieved using pressure-swing distillation . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain can yield butyric acid derivatives, while reduction of the carbonyl group can produce pyrrolidine alcohols.
Scientific Research Applications
1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a precursor to neurotransmitters and other biologically active molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Conclusion
1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
